
Ribitol-3-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ribitol-3-13C, also known as Adonitol-3-13C, is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the third carbon position of ribitol. Ribitol itself is a crystalline pentose alcohol formed by the reduction of ribose. It is naturally found in the plant Adonis vernalis and in the cell walls of some Gram-positive bacteria in the form of ribitol phosphate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ribitol-3-13C can be synthesized by the reduction of ribose-3-13C. The reduction process typically involves the use of reducing agents such as sodium borohydride (NaBH4) under controlled conditions to ensure the selective reduction of the aldehyde group to an alcohol group, resulting in the formation of this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve microbial fermentation processes. For instance, enhancing the flux of D-glucose to the pentose phosphate pathway in Saccharomyces cerevisiae can lead to the production of D-ribose and subsequently this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Ribitol-3-13C undergoes various chemical reactions, including:
Oxidation: Ribitol can be oxidized to ribose or ribonic acid using oxidizing agents such as nitric acid (HNO3).
Reduction: Ribitol itself is a product of the reduction of ribose.
Substitution: Ribitol can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Nitric acid (HNO3) under reflux conditions.
Reduction: Sodium borohydride (NaBH4) in aqueous or alcoholic solutions.
Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for esterification.
Major Products:
Oxidation: Ribose, ribonic acid.
Reduction: Ribitol.
Substitution: Esterified or etherified derivatives of ribitol
Wissenschaftliche Forschungsanwendungen
Ribitol-3-13C has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biochemical pathways.
Wirkmechanismus
Ribitol-3-13C exerts its effects primarily through its incorporation into metabolic pathways. In cancer research, ribitol has been shown to enhance glycolysis and nucleotide biosynthesis, leading to metabolic reprogramming of cancer cells. This involves the modulation of key enzymes and pathways, such as the pentose phosphate pathway and glycolytic enzymes .
Vergleich Mit ähnlichen Verbindungen
Ribose-3-13C: A labeled form of ribose used in similar metabolic studies.
Xylitol-3-13C: Another pentose alcohol labeled with carbon-13, used in studies of sugar alcohol metabolism.
Arabitol-3-13C: A labeled form of arabitol, used in research on sugar alcohols and their metabolic pathways
Uniqueness: Ribitol-3-13C is unique due to its specific labeling at the third carbon position, which allows for precise tracking and analysis in metabolic studies. Its role in enhancing glycolysis and nucleotide biosynthesis in cancer cells also sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C5H12O5 |
|---|---|
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
(2S,4R)-(313C)pentane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5?/i5+1 |
InChI-Schlüssel |
HEBKCHPVOIAQTA-ZYHPCEFGSA-N |
Isomerische SMILES |
C([C@H]([13CH]([C@H](CO)O)O)O)O |
Kanonische SMILES |
C(C(C(C(CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


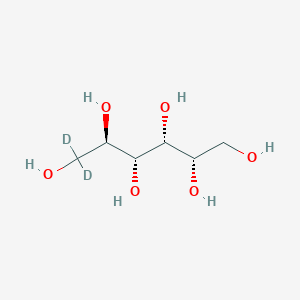
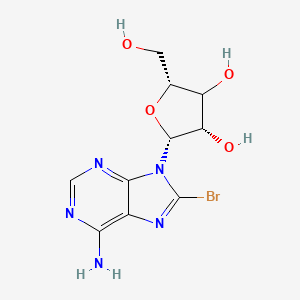
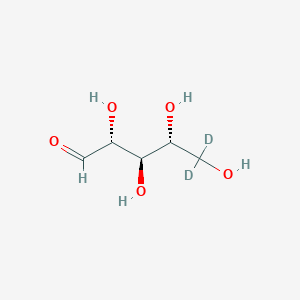
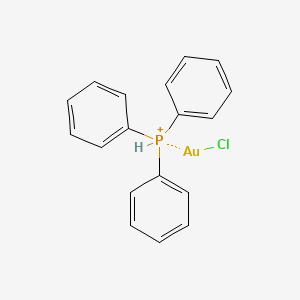
![1-[(2R)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139431.png)
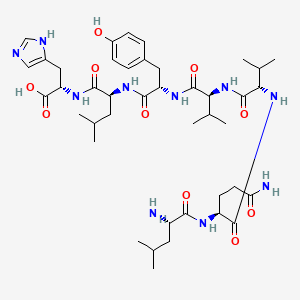
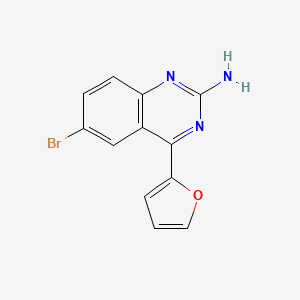
![N-(4-{3-[2-(methylcarbamoyl)ethyl]-5-[4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl]-1H-pyrazol-1-yl}phenyl)prop-2-ynamide](/img/structure/B15139458.png)

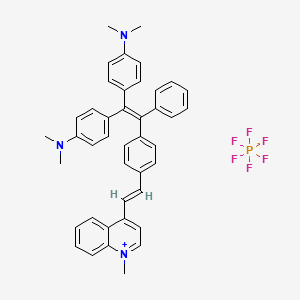

![methyl 6-[3-[[N'-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]carbamimidoyl]amino]propylcarbamoylamino]-4-hydroxynaphthalene-2-carboxylate](/img/structure/B15139498.png)
![S-[(E)-4-[(7S,10S)-4,4-dimethyl-2,5,8,12-tetraoxo-7-propan-2-yl-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-dien-10-yl]but-3-enyl] (2S)-2-amino-3-methylbutanethioate](/img/structure/B15139504.png)

